1,1,1-Trifluoro-3-methylpentan-2-amine

Description

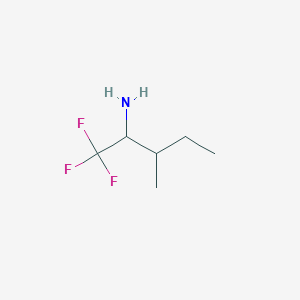

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-methylpentan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c1-3-4(2)5(10)6(7,8)9/h4-5H,3,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIRLSLVVRQOEDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679062 | |

| Record name | 1,1,1-Trifluoro-3-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-44-1 | |

| Record name | 1,1,1-Trifluoro-3-methyl-2-pentanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1242339-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-methylpentan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 1,1,1 Trifluoro 3 Methylpentan 2 Amine

Elucidation of Aminofluorination Reaction Mechanisms and Intermediates

Aminofluorination of alkenes is a powerful strategy for the direct, one-step synthesis of β-fluoroamines from readily available starting materials. nih.gov This method circumvents multi-step sequences that might otherwise be required. nih.gov The synthesis of structures analogous to 1,1,1-Trifluoro-3-methylpentan-2-amine can be envisioned through the aminofluorination of a corresponding alkene, such as 3-methylpent-1-ene, with a suitable nitrogen source.

Research into the aminofluorination of various alkenes has revealed mechanisms that often involve radical intermediates. nih.govduke.edu In copper-catalyzed systems, for example, the reaction between an amine precursor (like an O-benzoylhydroxylamine), a fluoride (B91410) source (such as Et3N•3HF), and an alkene is proposed to proceed through an aminyl radical cation. nih.gov Mechanistic experiments suggest the involvement of these aminyl radical species and subsequent carbon-radical intermediates. nih.govduke.edu Another approach involves a single-electron oxidation/fluorine-abstraction/Ritter-type amination pathway, utilizing an electrophilic fluorine source like Selectfluor and acetonitrile (B52724) as the nitrogen source, to produce α-CF3 amines. rsc.org

The regioselectivity of these reactions is a critical aspect, particularly with unsymmetrical alkenes or dienes, where multiple isomeric products are possible. nih.gov For instance, the aminofluorination of 1,3-dienes can potentially yield both 1,2-addition and 1,4-addition products. nih.gov

| Reaction Type | Catalyst/Reagents | Key Intermediates | Product Type |

| Alkene Aminofluorination | Copper catalyst, O-benzoylhydroxylamine, Et3N•3HF | Aminyl radical cation, Carbon-radical | β-Fluoroalkylamines nih.gov |

| Alkene Aminofluorination | Selectfluor, Acetonitrile | Radical cation | α-CF3 amines rsc.org |

| Three-Component Fluoroamination | AgF, Tridentate ligand, DMAP | Not specified | Fluoroaminated compounds alfa-chemistry.com |

Functional Group Transformations: Alkylation and Acylation of the Amine Moiety

The primary amine group of this compound serves as a nucleophile, enabling functionalization through alkylation and acylation reactions. evitachem.com However, the strong electron-withdrawing effect of the adjacent trifluoromethyl group significantly reduces the amine's basicity and nucleophilicity compared to non-fluorinated analogues. alfa-chemistry.comescholarship.org This necessitates carefully chosen reaction conditions, often requiring stronger electrophiles or catalytic activation.

Alkylation: Palladium-catalyzed cross-coupling reactions provide a general method for the N-arylation of fluoroalkylamines. nih.gov Conditions have been developed for coupling primary amines containing fluorine β to the nitrogen with aryl bromides and chlorides. A key finding in this area was that strong bases can lead to the decomposition of the fluoroalkylaniline products; therefore, weaker bases like potassium phenoxide (KOPh) are employed. nih.gov This methodology allows for the synthesis of complex fluorinated anilines from common aryl halide intermediates. nih.gov

Acylation: Friedel-Crafts acylation principles can be applied to introduce an acyl group. thermofisher.commasterorganicchemistry.comlibretexts.org This typically involves reacting the amine with an acyl halide or anhydride (B1165640). masterorganicchemistry.comlibretexts.org The resulting amide is generally more stable than the starting amine. The decreased nucleophilicity of the fluorinated amine may require the use of highly reactive acylating agents or catalysts to achieve efficient conversion.

| Transformation | Reagent Class | Catalyst/Conditions | Typical Product |

| N-Arylation | Aryl bromides/chlorides | Palladium catalyst, Weak base (e.g., KOPh) | N-Aryl-1,1,1-trifluoro-3-methylpentan-2-amine nih.gov |

| N-Acylation | Acyl halides/anhydrides | Typically base-mediated | N-Acyl-1,1,1-trifluoro-3-methylpentan-2-amine masterorganicchemistry.com |

| N-Alkylation | Alkyl halides | Base | N-Alkyl-1,1,1-trifluoro-3-methylpentan-2-amine youtube.com |

Exploration of Electrophilic Fluorination with N-Fluoroamine Reagents

The amine moiety of this compound can be transformed into an N-fluoroamine using electrophilic fluorinating agents. researchgate.netwikipedia.org These N-F reagents are generally stable and easier to handle than molecular fluorine. researchgate.netwikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). wikipedia.orgnih.gov

The reaction mechanism for electrophilic fluorination is debated, with evidence supporting both SN2 and single-electron transfer (SET) pathways depending on the substrates and reagents. wikipedia.orgacs.org The conversion of this compound would yield N-fluoro-1,1,1-trifluoro-3-methylpentan-2-amine. Such N-F compounds can themselves serve as reagents for transferring electrophilic fluorine to other nucleophiles. researchgate.net The reactivity and fluorinating power of these reagents are influenced by the electron-withdrawing groups attached to the nitrogen, with cationic reagents like Selectfluor generally being more powerful than neutral ones like NFSI. researchgate.netwikipedia.org

| N-F Reagent | Class | Relative Fluorinating Power |

| N-Fluorobenzenesulfonimide (NFSI) | Neutral | Mild to effective wikipedia.orgbrynmawr.edu |

| Selectfluor | Cationic (Quaternary Ammonium Salt) | Powerful wikipedia.orgnih.gov |

| N-Fluoro-o-benzenedisulfonimide (NFOBS) | Neutral | Effective wikipedia.org |

C-H Functionalization and Cross-Coupling Reactivity of Fluorinated Amines

Direct C-H functionalization offers a streamlined approach to modifying molecular scaffolds without pre-functionalization. thieme-connect.comnih.gov For a framework like this compound, several C-H bonds are potential targets for selective functionalization.

Phosphine-catalyzed remote β-C-H functionalization of amine derivatives has been demonstrated, triggered by the trifluoromethylation of an alkene. nih.gov This process involves a 1,5-hydrogen atom transfer (HAT), where a radical generated by the addition of a CF3 radical to an alkene abstracts a hydrogen from the amine backbone, leading to a new radical center that can be further functionalized. sustech.edu.cnnih.gov Such a strategy could enable functionalization at the C4 position of the this compound framework.

Cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. As discussed in section 3.2, palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of fluoroalkylamines with aryl halides. nih.gov Furthermore, metal-catalyzed cross-coupling reactions can also target C-F bonds, although this typically requires harsh conditions or specific directing groups, especially for unactivated fluoroalkanes. mdpi.commdpi.com Nickel-catalyzed amination of fluoro-aromatics with primary amines has also been reported as a method to form secondary amines with high selectivity. mdpi.com

Characterization of Radical Intermediates in Trifluorinated Amine Transformations

Many synthetic transformations involving fluorinated compounds, particularly those with trifluoromethyl groups, proceed through radical pathways. rsc.orgnih.govnih.gov A free radical is a neutral, electron-deficient species with an unpaired electron, often residing in a p-orbital on an sp2-hybridized carbon. libretexts.org The generation of a trifluoromethyl radical (•CF3) from reagents like Togni's reagent is a common initiating step. sustech.edu.cnnih.gov

In the context of this compound, radical intermediates are central to several potential reactions:

Aminofluorination: As noted previously, copper-catalyzed aminofluorination reactions are suggested to involve aminyl radical and carbon-radical intermediates. nih.govduke.edu

C-H Functionalization: Tandem reactions can be initiated by the addition of a •CF3 radical to an external alkene. The resulting carbon-centered radical can then abstract a hydrogen atom from the amine backbone via a 1,5-HAT process, generating a new α-amino radical intermediate, which is then trapped by a nucleophile. sustech.edu.cnnih.gov

These radical intermediates are typically highly reactive and short-lived. libretexts.org Their existence is often inferred from trapping experiments or mechanistic studies. Direct observation and characterization can sometimes be achieved through techniques like Electron Paramagnetic Resonance (EPR) spectroscopy, which detects species with unpaired electrons.

| Radical Generation Method | Reaction Type | Resulting Intermediate |

| Homolytic Cleavage (Thermal/Photochemical) | Initiation | Alkyl or Peroxyl Radicals youtube.com |

| Single Electron Transfer (SET) | Redox Catalysis | Radical Cations/Anions rsc.org |

| Reaction with Initiator (e.g., AIBN) | Radical Chain Reactions | Initiator Radical youtube.com |

| Copper/Togni Reagent | Trifluoromethylation | CF3 Radical sustech.edu.cn |

Metal-Catalyzed Reactions Involving this compound Frameworks

Metal catalysis is indispensable for achieving many of the transformations involving fluorinated amines, enabling reactions under milder conditions and with greater selectivity.

Copper Catalysis: Copper catalysts are notably effective in a variety of reactions. This includes the three-component aminofluorination of alkenes nih.gov and the cross-coupling of aryl iodides with α-silyldifluoroamides, which provides access to aryldifluoroamides. nih.gov Dual copper/chiral phosphoric acid systems have been developed for asymmetric tandem reactions involving radical trifluoromethylation and C-H functionalization. sustech.edu.cnnovanet.ca

Palladium Catalysis: Palladium is a cornerstone of cross-coupling chemistry. It is used extensively for C-N bond formation, such as the coupling of fluoroalkylamines with aryl halides. nih.gov Palladium catalysts have also been developed for Suzuki-Miyaura type cross-coupling reactions that proceed via C-F bond cleavage, although this is more common for activated C-F bonds in perfluoroarenes or with directing groups. mdpi.com

| Metal Catalyst | Reaction Type | Role of Metal | Example Application |

| Copper (Cu) | Aminofluorination, Arylation | Promotes SET, Catalyzes coupling | Synthesis of β-fluoroamines, aryldifluoroamides nih.govnih.gov |

| Palladium (Pd) | Cross-Coupling (e.g., Buchwald-Hartwig) | Catalyzes C-N or C-C bond formation | N-Arylation of fluoroalkylamines nih.gov |

| Nickel (Ni) | Cross-Coupling | C-F bond activation/coupling | Amination of fluoro-aromatics mdpi.com |

| Silver (Ag) | Deconstructive Fluorination | Mediates ring-opening/fluorination | Access to fluorinated amine derivatives escholarship.org |

Investigations into Frustrated Lewis Pair (FLP) Catalysis for Amine Reactions

Frustrated Lewis Pair (FLP) chemistry represents a paradigm shift in catalysis, demonstrating that combinations of main-group elements can activate small molecules, a role traditionally dominated by transition metals. nih.govwikipedia.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "unquenched" reactivity allows the pair to cooperatively interact with a third substrate molecule, often leading to heterolytic cleavage. wikipedia.org

The amine in this compound is a Lewis base. While its basicity is attenuated by the CF3 group, it could potentially serve as the basic component in an FLP system when combined with a bulky Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). wikipedia.org

FLP catalysis has been successfully applied to:

Hydrogenation: The most prominent discovery in FLP chemistry was the activation of H2, enabling metal-free hydrogenations of substrates like imines, enamines, and olefins. nih.govwikipedia.org

Hydroamination: FLPs can catalyze the hydroamination of alkynes, providing a metal-free route to enamines. nih.gov

CO2 Reduction: FLP systems have been developed that catalyze the reduction of carbon dioxide. nih.govacs.org

The application of an amine like this compound in FLP catalysis would be an area for novel investigation, potentially leading to new metal-free catalytic systems where the electronic properties of the fluorinated amine could tune the reactivity of the FLP. acs.orgnih.gov

Mechanistic Studies of Photoredox-Catalyzed Processes Applied to Amine Synthesis

While direct mechanistic studies on the photoredox-catalyzed synthesis of this compound are not extensively documented in the current literature, a comprehensive understanding can be constructed by examining well-established photoredox-catalyzed reactions for the synthesis of structurally related fluorinated amines and ketones. The synthesis of this specific chiral amine can be envisioned through a multi-step process where photoredox catalysis plays a crucial role in the formation of a key intermediate, such as 1,1,1-trifluoro-3-methylpentan-2-one. This ketone can then be converted to the target amine via a subsequent reductive amination step, which could also potentially be mediated by photoredox catalysis.

A plausible photoredox-catalyzed pathway to the precursor ketone, 1,1,1-trifluoro-3-methylpentan-2-one, involves the coupling of a trifluoromethyl radical with an appropriate enolate equivalent. The general mechanism for such transformations typically follows a catalytic cycle initiated by the photoexcitation of a photocatalyst (PC) by visible light.

One common approach is the α-trifluoromethylation of carbonyl compounds. princeton.edu In a representative mechanism, an iridium or ruthenium-based photocatalyst, upon absorbing a photon, is converted to its excited state (PC*). This excited state is a potent single-electron transfer (SET) agent. In a reductive quenching cycle, the excited photocatalyst is reduced by a sacrificial amine, generating a more potent reductant, the reduced form of the photocatalyst (PC⁻). This reduced photocatalyst can then transfer an electron to a trifluoromethyl source, such as trifluoromethyl iodide (CF₃I) or a Togni reagent, to generate the trifluoromethyl radical (•CF₃). nih.govresearchgate.net

Alternatively, in an oxidative quenching cycle, the excited photocatalyst (PC*) can directly oxidize a suitable substrate and is itself reduced. The resulting oxidized substrate can then participate in the desired reaction. For the synthesis of α-trifluoromethyl ketones, a silyl (B83357) enol ether of 3-methyl-2-pentanone (B1360105) could serve as the key substrate. The trifluoromethyl radical generated then adds to the enol ether. The resulting radical intermediate is subsequently oxidized to form a carbocation, which upon hydrolysis, yields the desired 1,1,1-trifluoro-3-methylpentan-2-one. princeton.edu

The subsequent conversion of the ketone to this compound can be achieved through reductive amination. While traditional methods for reductive amination are well-established, photoredox catalysis offers a milder alternative. frontiersin.org A possible photoredox-catalyzed reductive amination mechanism would involve the formation of an imine or enamine intermediate from the reaction of 1,1,1-trifluoro-3-methylpentan-2-one with an amine source like ammonia. This intermediate can then be reduced in a photoredox cycle. For instance, a photocatalyst in its excited state could initiate a SET process with a suitable reductant, which then reduces the imine to the corresponding amine. nih.govresearchgate.net

The anti-Markovnikov hydroamination of alkenes represents another photoredox-catalyzed route to amines. nih.govmdpi.com In this scenario, a primary amine can be reacted with an alkene in the presence of a photocatalyst and a hydrogen atom transfer (HAT) agent. The photoexcited catalyst oxidizes the amine to an aminium radical cation, which then adds to the alkene. The resulting radical intermediate is then quenched by the HAT agent to yield the final amine product and regenerate the catalyst. mdpi.com Although this method is more suited for the synthesis of secondary and tertiary amines, it highlights the versatility of photoredox catalysis in C-N bond formation.

Table 1: Key Intermediates and Reagents in Plausible Photoredox Synthesis

| Compound/Intermediate | Role in Synthesis | Plausible Generation Method |

| 1,1,1-Trifluoro-3-methylpentan-2-one | Precursor to the target amine | Photoredox-catalyzed α-trifluoromethylation of 3-methyl-2-pentanone enol ether |

| Trifluoromethyl Radical (•CF₃) | Key reactive species for trifluoromethylation | SET reduction of CF₃I or Togni reagent by a reduced photocatalyst |

| Silyl Enol Ether of 3-Methyl-2-pentanone | Enolate equivalent for coupling with •CF₃ | Reaction of 3-methyl-2-pentanone with a silylating agent and base |

| Iminium Cation | Intermediate in reductive amination | Condensation of 1,1,1-trifluoro-3-methylpentan-2-one with an amine source |

| Aminium Radical Cation | Key intermediate in hydroamination pathways | SET oxidation of a primary amine by an excited photocatalyst |

Table 2: Representative Photocatalysts and Their Mechanistic Cycles

| Photocatalyst | Typical Mechanistic Cycle | Key Features |

| [Ru(bpy)₃]Cl₂ | Reductive or Oxidative Quenching | Strong absorption in the visible spectrum; well-studied in various photoredox reactions. nih.govmdpi.com |

| Ir(ppy)₃ | Reductive or Oxidative Quenching | Highly efficient; tunable photophysical and electrochemical properties. researchgate.net |

| Organic Dyes (e.g., Eosin Y) | Oxidative Quenching | Metal-free alternative; suitable for specific transformations. nih.gov |

Stereochemical and Conformational Analysis of 1,1,1 Trifluoro 3 Methylpentan 2 Amine

Principles of Chiral Recognition and Enantiomeric Excess Determination

Chiral recognition, the ability to distinguish between enantiomers, is a critical process in stereochemistry. nih.gov For a chiral amine like 1,1,1-Trifluoro-3-methylpentan-2-amine, this is typically achieved by converting the enantiomers into diastereomers through reaction with a chiral auxiliary or selector. These resulting diastereomers possess different physical properties and can be distinguished and quantified using various analytical techniques. nih.gov The determination of enantiomeric excess (ee), a measure of the purity of a chiral sample, is a key application of these principles. researchgate.net

Several powerful methods are employed for chiral recognition and ee determination:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are potent tools for chiral analysis. The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift non-equivalence for the signals of the two enantiomers, allowing for their direct integration and the calculation of ee. mst.edu A notable approach is the Self-Induced Diastereomeric Anisochrony (SIDA) effect, where chiral molecules can self-associate to form transient diastereomeric aggregates, leading to signal splitting in the NMR spectrum without the need for external chiral additives. nih.gov For trifluoro-substituted compounds, ¹⁹F NMR is particularly sensitive to the local chiral environment.

Mass Spectrometry (MS): Chiral analysis by MS involves forming diastereomeric complexes between the analyte enantiomers and a chiral selector. nih.gov These complexes can be differentiated based on several properties, including the relative abundances of the diastereomeric ions, the kinetics of their gas-phase reactions, their fragmentation patterns in tandem MS (MS/MS), or their mobility in ion mobility mass spectrometry (IM-MS). nih.govpolyu.edu.hk

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules. To determine the ee of chiral amines, they can be condensed with specific aldehydes to form complexes, such as octahedral Fe(II)-imine complexes, which exhibit distinct CD signals. researchgate.net Calibration curves can then be constructed to correlate the CD signal intensity with the enantiomeric excess. researchgate.net

Table 1: Comparison of Chiral Recognition Methods

| Method | Principle | Advantages | Common Application |

|---|---|---|---|

| NMR Spectroscopy | Formation of diastereomeric species (with CSAs/CDAs) leading to non-equivalent chemical shifts. mst.edu | Provides detailed structural information; accurate quantification. nih.gov | Determination of enantiomeric purity of α-chiral amines. nih.gov |

| Mass Spectrometry | Differentiation of diastereomeric complexes based on mass-to-charge ratio, fragmentation, or ion mobility. polyu.edu.hk | High sensitivity, speed, and specificity. nih.gov | Analysis of chiral compounds in complex mixtures. nih.gov |

| Circular Dichroism | Measures differential absorption of circularly polarized light by chiral complexes. researchgate.net | Fast analysis; suitable for high-throughput screening. researchgate.net | ee determination of α-chiral aldehydes and primary amines. researchgate.net |

Diastereoselectivity and Enantioselectivity in Relation to Transition State Energetics

The synthesis of a specific stereoisomer of this compound requires precise control over the reaction's diastereoselectivity and enantioselectivity. This control is achieved by guiding the reaction through a specific, low-energy transition state. Catalytic enantioselective methods are paramount for this purpose, particularly in the synthesis of α-trifluoromethyl amines. chemrxiv.org

The stereochemical outcome of a reaction is determined by the relative energy levels of the competing diastereomeric transition states. The product distribution (diastereomeric ratio, dr, and enantiomeric ratio, er) is a direct consequence of the energy difference (ΔΔG‡) between these transition states. A larger energy difference leads to higher selectivity.

In the synthesis of similar α-trifluoromethyl homoallylic amines, palladium-catalyzed hydroalkylation has proven effective. chemrxiv.org The catalyst, typically complexed with a chiral ligand (e.g., DTBM-SEGPHOS), coordinates with the reactants—a trifluoromethyl-substituted imine and a diene—to form a chiral transition state assembly. chemrxiv.org

Key factors influencing transition state energetics include:

Steric Interactions: The chiral ligand creates a highly defined steric environment around the metal center. The incoming reactants will orient themselves to minimize steric clashes between their substituents (like the trifluoromethyl and methyl groups) and the bulky groups on the ligand. The transition state leading to the major stereoisomer is the one with the least steric hindrance.

Electronic Effects: The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the transition state, affecting its stability and the regioselectivity of the reaction.

Catalyst-Substrate Coordination: The way the imine and the diene coordinate to the palladium center is crucial. The geometry of the resulting metal enolate complex dictates the facial selectivity of the subsequent alkylation step. nih.gov

Research on the synthesis of related compounds has demonstrated the ability to achieve high levels of selectivity by carefully tuning the catalyst, ligand, and reaction conditions. chemrxiv.org

Table 2: Representative Enantio- and Diastereoselective Synthesis of α-Trifluoromethyl Amines

| Catalyst/Ligand | Reactants | Yield | dr | er | Reference |

|---|---|---|---|---|---|

| Pd / DTBM-SEGPHOS | Isatin-derived azadienolate, Terminal diene | up to 86% | 10:1 | 97.5:2.5 | chemrxiv.org |

| Ir-catalyst | Isatin-derived azaallyl anion, Allylic carbonate | N/A | N/A | N/A | chemrxiv.org |

Conformational Landscape and Dynamic Studies of the Trifluoroamine Structure

The three-dimensional structure and flexibility of this compound are defined by its conformational landscape. The rotation around the C2-C3 single bond is of particular interest, as it determines the relative spatial arrangement of the key functional groups: the trifluoromethyl (CF₃), amine (NH₂), methyl (CH₃), and ethyl (CH₂CH₃) groups. The presence of the bulky and highly electronegative CF₃ group significantly influences these conformational preferences. nih.gov

The conformational profile can be understood by analyzing the potential energy surface as a function of the dihedral angles. Studies on analogous 1,3-difluorinated alkanes show that fluorine substitution has a profound impact on chain conformation, often favoring specific gauche arrangements to mitigate repulsive interactions or to engage in stabilizing hyperconjugative effects. nih.gov For this compound, the key conformers around the C2-C3 bond would be the anti- and gauche-staggered conformations.

Anti-Conformer: The bulkiest groups (e.g., CF₃ and the ethyl group) are positioned 180° apart, generally minimizing steric strain.

Gauche-Conformers: The groups are positioned 60° apart. While potentially increasing steric strain, certain gauche interactions involving fluorine can be attractive due to hyperconjugation (n→σ* interactions).

The relative stability of these conformers is a delicate balance of several factors:

Steric Repulsion (Van der Waals Strain): Interactions between bulky groups (CF₃, CH₃, C₂H₅) will destabilize conformations where they are in close proximity.

Dipole-Dipole Interactions: The strong C-F bond dipoles will interact with each other and with the C-N dipole, influencing conformational stability.

Hydrogen Bonding: Intramolecular hydrogen bonding between the amine protons and the fluorine atoms of the CF₃ group could potentially stabilize certain conformations.

The study of these conformations relies heavily on a combination of experimental NMR analysis and computational modeling. nih.gov Experimental J-couplings (proton-proton and proton-fluorine) can be related to dihedral angles via the Karplus equation, providing insight into the time-averaged conformation in solution. nih.gov Density Functional Theory (DFT) calculations are used to model the potential energy surface, locate energy minima corresponding to stable conformers, and calculate their relative energies and populations. nih.govmdpi.com

Table 3: Predicted Major Conformational Influences on this compound

| Interaction Type | Description | Predicted Effect on Stability |

|---|---|---|

| Steric Hindrance | Repulsion between bulky CF₃, ethyl, and methyl groups. | Destabilizes conformers with groups in close proximity (e.g., syn-pentane-like interactions). |

| Dipolar Repulsion | Repulsion between parallel C-F bond dipoles. | Destabilizes conformations where CF₃ is eclipsed with other groups. |

| Hyperconjugation | Electron donation from a bonding orbital (e.g., C-H) to an antibonding orbital (e.g., C-F σ*). | Can stabilize specific gauche arrangements. |

| Intramolecular H-Bonding | Potential interaction between N-H and F-C. | Could stabilize specific conformers, influencing the orientation of the amine group. |

Supramolecular Aggregation Phenomena of Chiral Trifluoroacetyl Amino Alcohol Derivatives

Beyond the single-molecule level, chiral molecules can self-assemble into larger, ordered structures known as supramolecular aggregates. This phenomenon is particularly notable for derivatives of chiral amino alcohols, such as the trifluoroacetylated form of the title compound. Research has shown that chiral trifluoroacetyl amino alcohol derivatives can form highly anisometric supramolecular aggregates, appearing as long strings, when their solutions in non-polar solvents like heptane (B126788) are cooled. researchgate.net

The formation of these aggregates is a hierarchical process driven by non-covalent interactions. nih.govnih.gov

Molecular Recognition: Individual chiral molecules recognize each other and associate through specific interactions. Hydrogen bonding is a primary driving force, for instance, between the amide N-H and the carbonyl C=O of the trifluoroacetyl group. wur.nl

Chirality Transfer: The chirality of the individual molecules is transferred to the macroscopic assembly, resulting in chiral superstructures like helices or twisted ribbons. nih.govnih.gov This transfer is crucial for the formation of well-defined aggregates.

Hierarchical Growth: The initial small aggregates serve as nuclei for further growth, leading to the formation of large, observable structures. nih.gov The process can be influenced by kinetic factors, sometimes leading to the evolution of chiroptical properties over time as the system reaches equilibrium. researchgate.net

Theoretical and Computational Chemistry Studies

Application of Quantum Mechanical (QM) and Density Functional Theory (DFT) Calculations

DFT studies on related fluorinated and amine-containing compounds have demonstrated the utility of this approach. For instance, investigations into halo-functionalized Schiff bases have shown excellent agreement between geometrical parameters calculated using the M06/6-311G(d,p) level of theory and experimental data from single-crystal X-ray diffraction. nih.gov Such studies often involve optimizing the ground state geometry to find the lowest energy conformation. Key parameters such as bond lengths, bond angles, and dihedral angles are calculated.

Furthermore, DFT is employed to compute electronic properties that govern a molecule's behavior. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive. Natural Bond Orbital (NBO) analysis, another common computational tool, can reveal details about charge distribution, intramolecular charge transfer, and hyperconjugative interactions that stabilize the molecule. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy arrangement of atoms in 3D space. | Provides foundational data on bond lengths (e.g., C-F, C-N, C-C) and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron; related to ionization potential. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity, polarizability, and kinetic stability. researchgate.net |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Helps in understanding the electrostatic potential and reactivity sites within the molecule. researchgate.net |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for the prediction of an infrared (IR) spectrum, which can be compared with experimental results. researchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. ulisboa.pt MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD is also crucial for studying intermolecular interactions, particularly in a solvent like water. Simulations of similar fluorinated molecules, such as 1,1,1-trifluoro-propan-2-ol (TFIP), have been used to understand how the trifluoromethyl group influences solubility and the structure of the surrounding water molecules. researchgate.net Such studies can analyze the hydration shell around different parts of the molecule, like the hydrophobic alkyl chain and the polar amine group, by calculating radial distribution functions (RDFs). ulisboa.ptresearchgate.net This provides insight into how the molecule interacts with solvents or biological receptors at a molecular level.

| Simulation Aspect | Information Gained | Relevance |

|---|---|---|

| Conformational Sampling | Identification of low-energy conformers and their relative populations. | Determines the dominant shapes of the molecule in solution, which is critical for receptor binding. |

| Solvent Interactions | Analysis of the structure and dynamics of the solvent (e.g., water) around the solute. | Explains solubility, and the hydrophobic/hydrophilic character of different molecular regions. researchgate.net |

| Radial Distribution Functions (RDFs) | Probability of finding one atom at a certain distance from another. | Quantifies the strength and nature of intermolecular interactions, such as hydrogen bonding between the amine group and water. ulisboa.pt |

| Thermodynamic Properties | Calculation of properties like enthalpy of vaporization and density. researchgate.net | Allows for validation of the computational model (force field) against experimental data. |

Computational Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying transient intermediates, and locating the high-energy transition states that control reaction rates. montclair.edu For a molecule like this compound, this could involve studying its synthesis or its metabolic degradation pathways.

DFT calculations are commonly used to model reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, an energy profile for a proposed reaction can be constructed. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the bond-making and bond-breaking processes. Computational studies on the synthesis of α-trifluoromethylamines, for example, have elucidated the role of trifluoromethyl iminium intermediates. researchgate.net

For instance, in the study of copper-catalyzed trifluoromethylation, computational analysis helps to hypothesize and verify the mechanism, including the formation of CF₃ radicals and their subsequent reaction steps. montclair.edu Such studies make the analysis of complex kinetics more feasible and provide a detailed picture of the reaction at a molecular level.

| Step | Computational Task | Purpose |

|---|---|---|

| 1. Reactant/Product Optimization | Calculate the optimized geometries and energies of all reactants and products. | Determine the overall thermodynamics of the reaction (enthalpy and free energy change). |

| 2. Transition State (TS) Search | Use algorithms (e.g., Berny optimization to a saddle point) to locate the transition state structure. | Identify the structure of the highest energy barrier in the reaction pathway. |

| 3. Frequency Calculation | Calculate vibrational frequencies for all stationary points (reactants, products, TS). | Confirm the nature of the stationary point. A TS has exactly one imaginary frequency corresponding to the reaction coordinate. |

| 4. Intrinsic Reaction Coordinate (IRC) | Calculate the minimum energy path connecting the TS to the reactants and products. | Verify that the located transition state correctly connects the intended reactants and products. |

| 5. Solvation Modeling | Incorporate the effects of a solvent using implicit or explicit models. | Provide a more realistic energy profile that accounts for solvent effects on stability and reactivity. |

Electronic Structure Analysis and Energetic Profiles (e.g., CASSCF, NEVPT2)

While DFT is a workhorse for ground-state properties, more advanced and computationally intensive methods are required for systems with complex electronic structures, such as those with near-degenerate orbitals (multireference character) or for describing electronically excited states. The Complete Active Space Self-Consistent Field (CASSCF) method is one such powerful tool. researchgate.net CASSCF provides a qualitatively correct description of the electronic wavefunction in these challenging cases by defining an "active space" of electrons and orbitals that are most important for the chemical process being studied. researchgate.net

Following a CASSCF calculation, dynamic electron correlation, which accounts for the instantaneous interactions between electrons, can be added using perturbation theory. N-Electron Valence State Perturbation Theory (NEVPT2) is a robust method for this purpose that avoids issues like intruder states that can plague other approaches. arxiv.org The combination of CASSCF and NEVPT2 is highly effective for calculating accurate energy gaps between the ground and excited states, which is essential for understanding photochemistry and spectroscopy. researchgate.net For this compound, these methods could be used to study its UV-Vis spectrum or potential photochemical reactions.

| Method | Full Name | Primary Application | Example Insight for the Target Compound |

|---|---|---|---|

| CASSCF | Complete Active Space Self-Consistent Field | Provides a good qualitative description of multireference systems and excited states. researchgate.net | Correctly describe bond-breaking processes or the electronic structure of excited states involving the amine lone pair and σ* orbitals. |

| NEVPT2 | N-Electron Valence State Perturbation Theory | Adds dynamic electron correlation to a CASSCF reference wavefunction to obtain quantitative energies. arxiv.org | Calculate accurate vertical excitation energies to predict the position of absorption bands in the UV-Vis spectrum. researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Molecular Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The core principle is that the activity of a molecule is a function of its physicochemical properties, which are in turn determined by its structure.

In a QSAR study, various molecular descriptors are calculated for a set of molecules with known activities. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

For a compound like this compound, a QSAR study would involve synthesizing and testing a series of related analogues. Computational methods would be used to calculate a wide range of descriptors for each analogue. The resulting QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the rational design of molecules with improved potency or other desired properties. This approach is a cornerstone of modern medicinal chemistry and drug discovery.

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N atoms, Number of Rotatable Bonds | Basic information about the composition and size of the molecule. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Information about atomic connectivity and branching. |

| Geometric | Molecular Surface Area, Molecular Volume, Shadow Indices | Information about the 3D shape and size of the molecule. |

| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Information about lipophilicity and polarizability. |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Detailed information about the electronic structure and distribution. |

Advanced Applications of 1,1,1 Trifluoro 3 Methylpentan 2 Amine in Organic Synthesis

Utilization as a Chiral Building Block for Complex Molecular Architectures

The presence of a stereogenic center adjacent to a trifluoromethyl group makes 1,1,1-Trifluoro-3-methylpentan-2-amine a powerful chiral building block for the asymmetric synthesis of intricate molecular structures. The trifluoromethyl group can exert significant steric and electronic influence, enabling high levels of stereocontrol in various chemical transformations.

Research in the field of organofluorine chemistry has demonstrated the utility of chiral trifluoromethylated amines in diastereoselective reactions. While specific studies on this compound are not extensively documented in publicly available literature, the principles established with analogous compounds can be extrapolated. For instance, the addition of nucleophiles to imines derived from chiral α-trifluoromethylamines often proceeds with high diastereoselectivity, governed by the steric bulk of the substituents and the electronic nature of the trifluoromethyl group. The strategic use of such chiral amines allows for the construction of multiple stereocenters with a high degree of control, which is crucial for the synthesis of complex natural products and pharmaceutical agents.

The diastereoselective reactions of related trifluoromethylated compounds, such as the reactions of (E)-1,1,1-trichloro(trifluoro)-3-nitrobut-2-enes with enamines, have been shown to yield cyclic nitronates which can undergo diastereoselective ring-opening to produce nitroalkylated enamines. researchgate.netdntb.gov.ua These products can then be hydrolyzed to afford γ-nitroketones with high stereoselectivity. researchgate.netdntb.gov.ua This highlights the potential of the trifluoromethyl group in directing stereochemical outcomes.

Role as a Precursor in the Synthesis of Nitrogen Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The introduction of a trifluoromethyl group into these ring systems can significantly enhance their biological activity and pharmacokinetic properties. This compound serves as a valuable precursor for the synthesis of a variety of trifluoromethylated nitrogen heterocycles.

The primary amine functionality of this compound allows it to participate in various cyclocondensation reactions. For example, reaction with 1,3-dicarbonyl compounds or their equivalents can lead to the formation of trifluoromethyl-substituted pyrimidines, pyridines, and other heterocyclic systems. The specific reaction conditions and the nature of the diketone would determine the final heterocyclic core.

Development of New Fluorinated Scaffolds and Chemical Intermediates

The demand for novel fluorinated scaffolds in drug discovery is ever-increasing. This compound provides a versatile platform for the development of new fluorinated building blocks and chemical intermediates that can be further elaborated into diverse molecular frameworks.

The presence of both a trifluoromethyl group and a reactive amine functionality allows for a wide range of chemical modifications. For example, the amine can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions to introduce various substituents. These modifications can lead to the generation of a library of fluorinated compounds with diverse structural motifs.

The development of fluorinated scaffolds is a significant area of research, with a focus on creating molecules with unique three-dimensional shapes and properties. diva-portal.org The incorporation of fluorine can influence the conformation of molecules, leading to pre-organized structures that can bind to biological targets with high affinity and selectivity. diva-portal.org While specific applications of this compound in this area are yet to be widely reported, its structural features make it an ideal candidate for such endeavors.

Design and Synthesis of N-Trifluoroalkylated Anilines and Analogous Derivatives

N-Trifluoroalkylated anilines are an important class of compounds with applications in medicinal chemistry and materials science. The trifluoromethyl group can modulate the electronic properties of the aniline (B41778) ring and improve the metabolic stability of the molecule. This compound can be utilized in the synthesis of N-trifluoroalkylated anilines and their derivatives.

One potential synthetic route involves the reductive amination of an appropriate ketone with an aniline, or the direct N-alkylation of an aniline with a suitable derivative of this compound. However, specific literature detailing these transformations for this particular amine is scarce.

General methods for the synthesis of N-polyfluoroalkylated anilines have been developed, such as the N-polyfluoroalkylation of sulfonamides and phthalimide (B116566) derivatives using sulfuryl fluoride (B91410) (SO2F2). Research has also focused on the synthesis of 3-[3-(trifluoromethyl)-3H-1,2-diazirin-3-yl]aniline as a key intermediate for photoaffinity probes. researchgate.net

Contributions to the Development of Novel Reagents and Catalysts

The unique structural and electronic properties of this compound and its derivatives make them promising candidates for the development of novel reagents and catalysts for organic synthesis. The presence of the trifluoromethyl group can influence the reactivity and selectivity of these species.

While there is no direct evidence of this compound itself being used as a catalyst, its derivatives could potentially serve as chiral ligands for asymmetric catalysis. The amine functionality can be readily modified to incorporate coordinating groups, such as phosphines or oxazolines, which can then bind to transition metals to form chiral catalysts.

The development of N-F fluorinating agents has been a significant area of research, with compounds like N-fluoropyridinium salts showing high fluorination power. diva-portal.org Although not directly related to the amine , this highlights the ongoing effort to create new and efficient fluorinating reagents. The synthesis of trifluoromethyl amines through a formal umpolung strategy using the bench-stable precursor (Me4N)SCF3 has also been reported, providing a convenient route to these valuable compounds.

Analytical Research Methodologies for 1,1,1 Trifluoro 3 Methylpentan 2 Amine Characterization

Spectroscopic Characterization (NMR, HRMS) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are powerful, indispensable tools for the definitive structural elucidation of novel chemical entities like 1,1,1-Trifluoro-3-methylpentan-2-amine.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR are employed to map the molecule's structure. soton.ac.uk For instance, ¹⁹F NMR analysis is particularly crucial for confirming the presence and integrity of the trifluoromethyl (-CF₃) group. soton.ac.uk Advanced 2D NMR experiments, like Nuclear Overhauser Effect (NOE) studies, can be used to determine the stereochemistry and spatial relationships between atoms within the molecule. soton.ac.uk

HRMS is utilized to determine the precise molecular weight of the compound, which in turn allows for the calculation of its elemental formula with high accuracy. This technique provides strong evidence for the molecular formula by measuring the mass-to-charge ratio to several decimal places, distinguishing it from other compounds with the same nominal mass.

Table 1: Hypothetical NMR Data for this compound Note: This table represents expected chemical shifts (δ) and is for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Functional Group | Expected Chemical Shift (δ) ppm | Multiplicity |

| ¹H NMR | -CH(NH₂) | ~3.0 - 3.5 | Multiplet |

| -CH(CH₃)CH₂ | ~1.5 - 2.0 | Multiplet | |

| -CH₂CH₃ | ~1.2 - 1.6 | Multiplet | |

| -CH(CH₃) | ~0.9 - 1.1 | Doublet | |

| -CH₂CH₃ | ~0.8 - 1.0 | Triplet | |

| -NH₂ | ~1.0 - 2.5 (variable) | Broad Singlet | |

| ¹⁹F NMR | -CF₃ | ~-70 to -80 | Doublet |

| ¹³C NMR | -CF₃ | ~120 - 130 | Quartet |

| -CH(NH₂) | ~55 - 65 | Quartet | |

| -CH(CH₃)CH₂ | ~35 - 45 | - | |

| -CH₂CH₃ | ~20 - 30 | - | |

| -CH(CH₃) | ~15 - 25 | - | |

| -CH₂CH₃ | ~10 - 15 | - |

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₆H₁₄F₃N |

| Monoisotopic Mass (Calculated) | 157.10783 Da |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 158.11561 |

Chromatographic Techniques (e.g., HPLC-PDA) for Purity Assessment and Separation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from any starting materials, by-products, or degradants. High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a commonly used technique for this purpose.

HPLC separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). The PDA detector then acquires UV-Vis spectra across a range of wavelengths for everything that elutes from the column. This allows for peak purity analysis, where the spectra at the beginning, middle, and end of a chromatographic peak are compared. chromatographyonline.com If the spectra are identical, it suggests the peak is pure and not composed of co-eluting compounds. chromatographyonline.com This method is efficient and robust for demonstrating the spectral homogeneity of a target peak. chromatographyonline.com However, its limitations include potential false negatives if impurities have a similar UV response to the main compound or are present at very low levels. chromatographyonline.com

Table 3: Illustrative HPLC-PDA Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| PDA Wavelength | 210 - 400 nm |

Advanced Chiral Analytical Methods for Enantiomeric Purity

Since this compound contains a chiral center at the C2 position, it can exist as a pair of non-superimposable mirror images called enantiomers. gcms.cz Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications. This requires specialized chiral analytical methods.

Chiral chromatography is the most prevalent technique for separating and quantifying enantiomers. wikipedia.org This can be performed using Gas Chromatography (GC) or HPLC with a chiral stationary phase (CSP). gcms.czjiangnan.edu.cn These phases are modified with a chiral selector, such as a derivatized cyclodextrin, which interacts differently with each enantiomer, causing them to separate and elute at different times. gcms.cz

Capillary Electrophoresis (CE) is another powerful technique for chiral separations. jiangnan.edu.cn In CE, a chiral selector is often added to the background electrolyte, which forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities and thus, separation. jiangnan.edu.cn More recently, high-throughput screening methods have been developed using techniques like Circular Dichroism (CD) spectropolarimetry, which is inherently sensitive to chiral structures and can be used to determine the ee of chiral primary amines. nih.gov

Table 4: Comparison of Chiral Analytical Methods

| Technique | Principle | Common Chiral Selector | Key Advantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP). wikipedia.org | Polysaccharide derivatives, cyclodextrins. jiangnan.edu.cn | Widely applicable, preparative scale possible. wikipedia.org |

| Chiral GC | Separation on a CSP in the gas phase. gcms.cz | Derivatized cyclodextrins. gcms.cz | High resolution for volatile compounds. |

| Chiral CE | Differential mobility due to interaction with a chiral selector in the electrolyte. jiangnan.edu.cn | Cyclodextrins, chiral ionic liquids. jiangnan.edu.cn | High efficiency, low sample consumption. |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. nih.gov | Formation of a CD-active complex. nih.gov | High-throughput, rapid screening. nih.gov |

Elemental Analysis and Water Content Determination in Research Samples

Elemental analysis and water content determination are final checks to confirm the composition and integrity of a research sample of this compound.

Elemental Analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. A close match between the experimental and theoretical values provides strong confirmation of the sample's elemental purity and formula.

Water content is typically determined using Karl Fischer (KF) titration. sigmaaldrich.com This method is highly specific for water and can detect even trace amounts. For amines, which are basic, the standard KF procedure often requires modification to avoid side reactions that can lead to inaccurate results. sigmaaldrich.comhoneywell.com The pH of the titration medium is typically buffered by adding a weak acid, such as salicylic (B10762653) acid or benzoic acid, to neutralize the amine's alkalinity before titration. honeywell.comsigmaaldrich.com Both volumetric and coulometric KF titration methods can be employed, with the choice depending on the expected water content. honeywell.com The sample is injected into the KF cell, and the titrator automatically determines the amount of water present. sigmaaldrich.com

Table 5: Theoretical Elemental Composition of this compound (C₆H₁₄F₃N)

| Element | Symbol | Atomic Weight | % Composition |

|---|---|---|---|

| Carbon | C | 12.011 | 45.85% |

| Hydrogen | H | 1.008 | 8.98% |

| Fluorine | F | 18.998 | 36.26% |

Future Research Directions and Emerging Avenues for 1,1,1 Trifluoro 3 Methylpentan 2 Amine

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of 1,1,1-Trifluoro-3-methylpentan-2-amine is expected to move towards more sustainable and environmentally friendly methods. Traditional approaches often rely on harsh reagents and generate significant waste. Modern synthetic strategies are increasingly focused on greener alternatives.

One promising avenue is the use of biocatalysis . Engineered enzymes, such as variants of cytochrome c552, have demonstrated the ability to catalyze the enantioselective synthesis of α-trifluoromethyl amines through N-H carbene insertion. nih.gov This biocatalytic approach offers a sustainable and efficient route to enantioenriched α-trifluoromethylated amines, which are valuable building blocks in medicinal chemistry. nih.gov

Light-driven synthesis is another key area of development. rsc.org Visible-light-mediated reactions, including photoredox catalysis, provide mild and sustainable conditions for the construction of complex trifluoromethylated aliphatic amines. rsc.org These methods allow for the direct installation of trifluoromethyl groups onto various aliphatic frameworks, potentially offering a more efficient pathway to this compound and its derivatives. rsc.org

Furthermore, the development of catalytic systems that operate under milder conditions with weaker bases is crucial. For instance, palladium-catalyzed coupling reactions using weaker bases like potassium phenoxide (KOPh) have been shown to be effective for the synthesis of fluorinated anilines, avoiding the degradation of products that can occur with stronger bases. nih.gov

| Synthetic Strategy | Key Advantages | Relevant Research Areas |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme engineering, N-H carbene insertion. nih.gov |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Light-driven synthesis of complex trifluoromethylated amines. rsc.org |

| Milder Catalytic Systems | Improved functional group tolerance, reduced side reactions and product degradation. | Palladium-catalyzed C-N coupling with weaker bases. nih.gov |

Exploration of Unconventional Reactivity Patterns and Catalytic Transformations

The presence of the electron-withdrawing trifluoromethyl group in this compound significantly influences its reactivity. Future research will likely focus on exploring and exploiting these unique electronic properties to develop novel catalytic transformations.

The reactivity of fluoroalkylamines in cross-coupling reactions is an area of active investigation. Mechanistic studies on the palladium-catalyzed arylation of fluoroalkylamines have revealed unusual features, such as reductive elimination being the turnover-limiting step. nih.gov Understanding these mechanisms is key to designing more efficient catalysts for the synthesis of complex molecules derived from this compound.

Furthermore, the influence of the fluorine atoms on the reactivity of the amine group can be harnessed. For example, copper-catalyzed oxidative coupling reactions of fluoroalkylamines with arylboronic acids have been developed, demonstrating a clear effect of the fluorine substitution on the reaction's efficiency. rsc.org Investigating similar transformations for this compound could lead to new synthetic methodologies.

The development of new catalytic systems, such as those based on nickel for the N-arylation of fluoroalkylamines, offers milder and more versatile protocols. researchgate.netresearchgate.net These methods can tolerate a broader range of functional groups and may even allow for enantioretentive transformations. researchgate.netresearchgate.net

Advancements in High-Throughput Synthesis and Screening Methodologies

The discovery of new applications and optimization of reaction conditions for this compound will be greatly accelerated by advancements in high-throughput experimentation (HTE). nih.gov HTE allows for the rapid screening of numerous reaction parameters, leading to faster discovery of optimal conditions. nih.govrsc.org

For chiral amines like this compound, determining both the yield and enantiomeric excess (ee) is critical. Novel screening protocols that combine fluorescence-based assays and circular dichroism (CD) have been developed to rapidly assess these parameters for hundreds of samples. nih.govambeed.com Another approach utilizes fluorescence-based assays based on the self-assembly of chiral molecules to determine the ee of various chiral compounds, including amines. nih.gov

A recently developed ¹⁹F NMR-based assay provides a powerful tool for the high-throughput screening of biocatalytic reactions that produce chiral amines. acs.org This method allows for the simultaneous determination of enantioselectivity, stereopreference, and reactivity for approximately 1,000 samples per day, significantly speeding up the directed evolution of enzymes for the synthesis of chiral amines. acs.org

| Screening Method | Principle | Throughput | Key Advantages |

| Fluorescence & CD | Indicator displacement for concentration and Fe(II) complex for ee. nih.govambeed.com | High (e.g., 192 samples in <15 min). ambeed.com | Rapid determination of both yield and ee. nih.govambeed.com |

| Fluorescence Self-Assembly | Formation of fluorescent diastereomeric complexes. nih.gov | High (384-well plates). nih.gov | Sensitive and robust for various chiral molecules. nih.gov |

| ¹⁹F NMR Assay | ¹⁹F NMR analysis of chiral products. acs.org | Very High (~1000 samples/day). acs.org | Simultaneous determination of yield and enantioselectivity. acs.org |

Integration of Advanced Computational Chemistry for De Novo Design

Computational chemistry is poised to play a pivotal role in the future of this compound research, particularly in the de novo design of novel molecules with desired properties. nih.gov By leveraging computational models, researchers can predict the physicochemical properties and biological activities of new derivatives before their synthesis, saving time and resources. wiley.com

Fragment-based and de novo design strategies can be used to explore the vast chemical space around the this compound scaffold. nih.gov These computational approaches can help identify new compounds with improved properties, such as enhanced binding affinity to a biological target or better pharmacokinetic profiles. nih.govwiley.com

Computational studies can also provide deep insights into reaction mechanisms, such as the catalytic cycles involved in the synthesis of fluorinated amines. sciencedaily.com This understanding can guide the development of more efficient and selective catalysts. The integration of experimental data as constraints in computational models can lead to the design of novel compounds with unique intellectual property that are tailored for specific applications. nih.gov

Potential in Materials Science and Specialized Chemical Formulations

The unique properties of organofluorine compounds suggest potential applications for this compound and its derivatives in materials science and specialized chemical formulations. wikipedia.org The introduction of fluorine can significantly alter properties such as lipophilicity, metabolic stability, and binding affinity, making these compounds valuable in various fields. sciencedaily.comnih.gov

Fluorinated compounds are widely used in pharmaceuticals, with an estimated one-fifth of all drugs containing fluorine. wikipedia.org They are also prevalent in agrochemicals, where they contribute to the development of new insecticides, fungicides, and herbicides. nih.gov The specific structure of this compound could serve as a building block for new bioactive molecules in these areas. evitachem.com

In materials science, fluorinated compounds are used as oil and water repellents, refrigerants, and in the formulation of fluoropolymers. wikipedia.org While direct applications for this compound in these areas are yet to be explored, its derivatives could potentially be incorporated into new materials. For example, perfluorovinyl ethers are used as comonomers in the production of fluorinated elastomers and plastics. ugr.es The synthesis of analogous structures from this compound could lead to novel polymers with unique properties.

The distinct solubility properties of fluorinated compounds, often leading to what is termed "fluorous chemistry," can be exploited in the design of specialized solvents and for the purification of fluorine-rich molecules. wikipedia.org

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1,1,1-Trifluoro-3-methylpentan-2-amine with high purity?

- Methodological Answer : Synthesis typically involves fluorination of a precursor amine using trifluoromethylating agents (e.g., Ruppert-Prakash reagent) under anhydrous conditions. Critical steps include:

- Reaction Optimization : Temperature control (<-20°C) to prevent side reactions like over-fluorination or decomposition .

- Purification : Use of fractional distillation or preparative HPLC to isolate the amine, followed by characterization via (δ ~ -60 to -70 ppm for CF) and LC-MS (m/z 169.19 [M+H]) .

- Example Protocol :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Fluorination | (CF)SiMe, KF | THF, -30°C, 12h | 65-75 |

| Workup | HCl(aq) | pH 2-3, extraction | 90 |

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

- Methodological Answer : The CF group increases lipophilicity (logP ~1.8) and metabolic stability compared to non-fluorinated analogs. Techniques to assess this:

- HPLC LogP Measurement : Reverse-phase C18 column, isocratic elution (MeCN:HO = 70:30) .

- Metabolic Stability Assay : Incubation with liver microsomes (e.g., human CYP450 isoforms) and LC-MS quantification of parent compound degradation .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s enzyme-binding affinity?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations (AMBER) can reconcile discrepancies:

- Docking Parameters : Grid box centered on the enzyme’s active site, 20 Å, 50 genetic algorithm runs .

- Validation : Compare predicted ΔG (binding energy) with experimental IC values. A case study showed a 0.89 correlation coefficient between computed ΔG (-8.2 kcal/mol) and observed IC (12 µM) for a related trifluoroamine .

Q. What strategies mitigate steric hindrance during derivatization of this compound?

- Methodological Answer : Steric effects from the CF and methyl groups require tailored approaches:

- Acylation : Use bulky electrophiles (e.g., pivaloyl chloride) under mild conditions (0°C, DMAP catalyst) to minimize competing elimination .

- Cross-Coupling : Pd-catalyzed Buchwald-Hartwig amination with electron-deficient aryl halides (e.g., 4-fluorobromobenzene) to enhance reaction efficiency .

- Data Example :

| Derivative | Reaction Efficiency (%) | Byproduct Formation (%) |

|---|---|---|

| Acetylated | 85 | <5 |

| Arylated | 72 | 15 |

Data Analysis and Interpretation

Q. How should researchers address inconsistent bioactivity results across cell-based assays?

- Methodological Answer : Contradictions may arise from assay conditions or cellular uptake variability. Solutions include:

- Standardized Protocols : Pre-incubation in serum-free media to reduce protein-binding interference .

- Uptake Quantification : LC-MS measurement of intracellular compound levels (e.g., 5–20 µM after 24h exposure) .

- Case Study : A 2-fold variation in IC (HeLa vs. HEK293 cells) was traced to differential expression of amine transporters (SLC22A1/3) .

Q. What analytical techniques best characterize degradation products of this compound under oxidative stress?

- Methodological Answer : Accelerated stability studies (40°C/75% RH, 14 days) with:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.